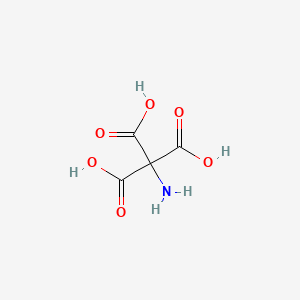
Aminomethanetricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethanetricarboxylic acid is a compound with the molecular formula C₄H₅NO₆. It is characterized by the presence of three carboxylic acid groups and one amino group attached to a central carbon atom. This compound is also known by its systematic name, methanetricarboxylic acid, 1-amino-.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aminomethanetricarboxylic acid can be synthesized through various methods. One common approach involves the alkylation of glycine equivalents with electrophiles, followed by the cyclization of the resulting intermediates . Another method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Aminomethanetricarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Aminomethanetricarboxylic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of aminomethanetricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminomethanetricarboxylic acid can be compared with other amino acids and carboxylic acids, such as:
Glycine: A simple amino acid with a similar structure but lacking the additional carboxylic acid groups.
Aspartic Acid: An amino acid with two carboxylic acid groups, making it structurally similar but less complex than this compound.
Glutamic Acid: Another amino acid with two carboxylic acid groups, commonly found in proteins.
Uniqueness
This compound is unique due to its three carboxylic acid groups, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wider range of chemical reactions compared to other amino acids with fewer carboxylic acid groups.
Propriétés
Numéro CAS |
98019-67-1 |
|---|---|
Formule moléculaire |
C4H5NO6 |
Poids moléculaire |
163.09 g/mol |
Nom IUPAC |
aminomethanetricarboxylic acid |
InChI |
InChI=1S/C4H5NO6/c5-4(1(6)7,2(8)9)3(10)11/h5H2,(H,6,7)(H,8,9)(H,10,11) |
Clé InChI |
NATWVKLDGZLUAI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(=O)O)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
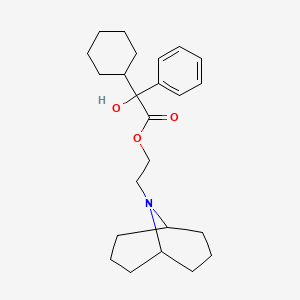

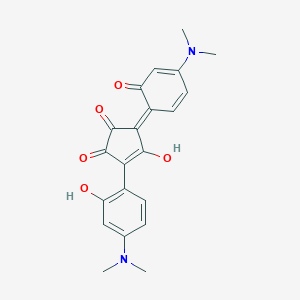
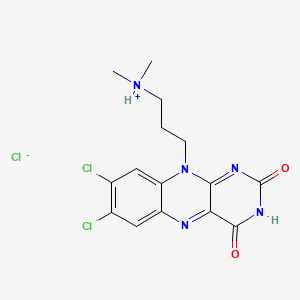
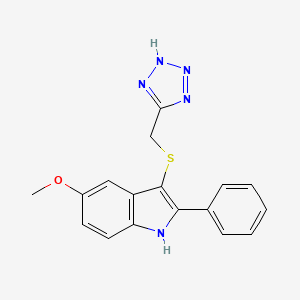
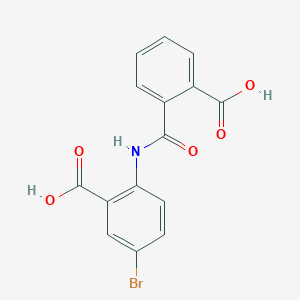
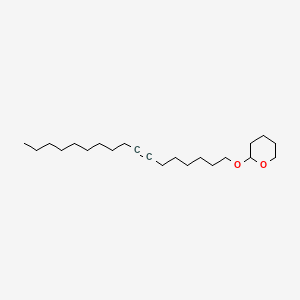
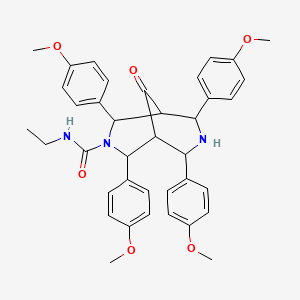
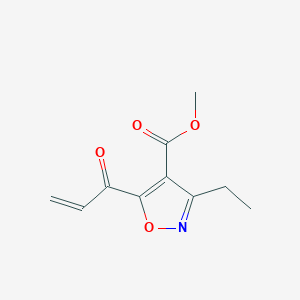
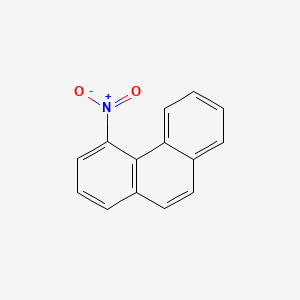
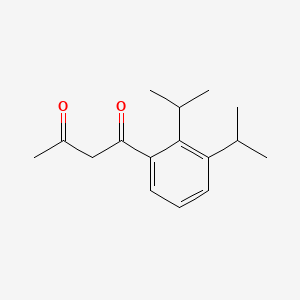
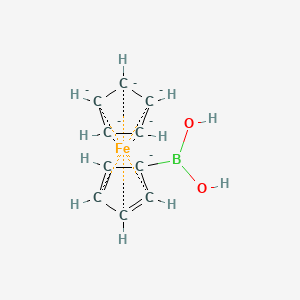
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
